molecular formula C25H31F3O5S B8038149 Fluticasone propiponate

Fluticasone propiponate

Cat. No.: B8038149
M. Wt: 500.6 g/mol
InChI Key: WMWTYOKRWGGJOA-ZHLGSTKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Physicochemical Properties of Fluticasone Propionate

Molecular Architecture and Stereochemical Configuration

Fluticasone propionate’s molecular architecture centers on a 16α-methyl-androsta-1,4-diene-11β,17α-diol backbone modified with three fluorine atoms and a 17β-fluoromethylthioester-propionate group. The IUPAC name—(6α,11β,16α,17α)-6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic acid S-(fluoromethyl) ester—encapsulates its stereochemical complexity. Key stereocenters include:

  • 6α/9α-difluoro substitution enhancing lipid solubility and membrane permeability
  • 11β-hydroxy group critical for glucocorticoid receptor (GR) binding
  • 17α-propionate ester and 17β-fluoromethylthioester optimizing topical potency while minimizing systemic absorption

Synthetic routes leverage oxidative decarboxylation and fluorodecarboxylation, replacing traditional H₅IO₆ oxidizers with cost-effective NaClO/NaBrO systems and substituting toxic BrCH₂F with AgNO₃/Selectfluor combinations.

Crystallographic Characterization and Polymorphic Forms

Fluticasone propionate exhibits polymorphism, with two characterized crystalline forms:

Form Crystal System Unit Cell Parameters (Å) Hydrogen Bonding Solvent Accessibility
Form1 Monoclinic a=12.4, b=7.8, c=15.2 O2–H⋯O1 (2.76 Å) 0.8% void space
Form2 Triclinic a=10.9, b=11.3, c=13.5 C–H⋯F networks (<3.0 Å) 8.7% void space

Form1 dominates commercial formulations due to its kinetic stability and low hygroscopicity. Microcrystal electron diffraction (MicroED) reveals tight packing via O2–H⋯O1 hydrogen bonds along the b-axis and C–H⋯F interactions stabilizing the fluoromethylthioester moiety. Nanocrystal engineering (50–200 nm platelets) improves dissolution rates in topical creams by increasing surface-area-to-volume ratios.

Solubility Profile and Partition Coefficient Analysis

Fluticasone propionate’s poor aqueous solubility (0.04 mg/mL at 25°C) stems from its hydrophobic androstane core and fluorinated substituents. Solubility varies significantly across solvents:

Solvent Solubility (mg/mL) LogP
Water 0.04 3.95
Ethanol 12.7 -
Propylene glycol 8.2 -
Octanol 22.4 -

The experimental logP of 3.95 aligns with computational predictions, reflecting preferential partitioning into lipid membranes. Co-solvency with glycerol (up to 15% w/v) enhances transdermal delivery by disrupting stratum corneum lipids.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (500 MHz, CDCl₃): δ 6.15 (d, J=10 Hz, H-1), 5.85 (d, J=10 Hz, H-2), 4.55 (m, H-11), 3.10 (q, H-17)
  • ¹³C NMR : 199.8 ppm (C-3 ketone), 170.2 ppm (ester carbonyl), 116.4 ppm (C-1/C-4 olefinic)
  • ¹⁹F NMR : -118.5 ppm (CF₃), -145.2 ppm (SCH₂F)
Fourier-Transform Infrared (FT-IR)
  • 1745 cm⁻¹: C=O (ester)
  • 1678 cm⁻¹: C=O (ketone)
  • 1120–1240 cm⁻¹: C–F stretches
Mass Spectrometry
  • ESI-MS : m/z 500.6 [M+H]⁺ (calc. 500.6)
  • Fragmentation: Loss of propionate (−74 Da) and fluoromethylthioester (−78 Da) groups

Properties

IUPAC Name

[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16?,18+,19+,22+,23+,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWTYOKRWGGJOA-ZHLGSTKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3(C2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioalkylation with Halogenated Methanes

The foundational approach involves the reaction of 6α,9α-difluoro-11β-hydroxy-16α-methyl-17α-propionyloxy-3-oxo-androsta-1,4-diene-17β-carbothioic acid (Compound 6) with halogenated methanes. As demonstrated in Chinese Patent CN110343143B:

  • Base-Mediated Alkylation :

    • Reagents : Sodium carbonate (14.5 g/mol), methanol solvent, chlorofluoromethane (2.2 mL)

    • Conditions : 10°C, 4-hour reaction time

    • Yield : 10.2 g crude product (99.1% purity) with 0.38% mercapto oxide and 0.15% haloalkylated impurities

    • Purification : Water-induced precipitation followed by vacuum drying

This method achieves high purity through pH-controlled crystallization, though it requires careful handling of volatile chlorofluoromethane.

  • Alternative Halogen Sources :
    European Patent EP2402361B1 compares bromofluoromethane and iodofluoromethane:

    Halogen SourceTemperatureImpurity ProfileFinal Purity
    BrFCH₂50°C0.21% dimers99.4%
    IFCH₂25°C0.15% sulfoxides99.7%

Bromofluoromethane reactions show higher dimer formation due to radical coupling, necessitating antioxidant additives like butylated hydroxytoluene (BHT).

Oxidative Methods Using NaClO/NaBrO

Zhou et al. (2014) revolutionized the synthesis by replacing expensive H₅IO₆ with cost-effective oxidants:

  • Reaction Sequence :

  • Key Advantages :

    • 32% cost reduction in oxidation step

    • Eliminates stoichiometric mercury catalysts

    • Enables >80% yield at 50°C

Comparative oxidative efficiency:

OxidantReaction Time (h)Yield (%)Residual Halogen (ppm)
NaClO678<50
NaBrO4.582120
H₅IO₆8850

This approach significantly reduces environmental impact while maintaining pharmacopeial purity standards.

Process Optimization Strategies

Solvent System Innovations

The choice of solvent critically impacts impurity profiles:

  • Methanol-Water Systems : Achieve 99.7% purity through gradient crystallization but require strict pH control (1.0-1.5)

  • Acetonitrile-THF Mixtures : Reduce dimerization by 40% compared to pure acetonitrile

  • Ethyl Acetate/Acetonitrile (1:3) : Optimal for large-scale reactions, enabling 500L batch processing with 0.12% batch variance

Radical Inhibitors and Antioxidants

EP2402360A1 demonstrates that 0.1% w/w BHT:

  • Reduces dimer impurities from 0.38% to 0.09%

  • Extends reaction window by 2 hours without quality degradation

  • Enables reuse of solvent systems up to 5 cycles

Impurity Control and Characterization

Major Process-Related Impurities

  • Disulfide Dimers (EP-ZB) :

    • Formed via radical coupling during thioalkylation

    • Controlled to <0.1% using nitrogen sparging

  • Sulfoxide Derivatives :

    • Oxidation products stabilized at pH >6

    • Removed via activated carbon treatment (0.5% w/v)

  • Haloalkylated Byproducts :

    • Mitigated through precise stoichiometric control (1:1.05 molar ratio)

Analytical Methodologies for Quality Assurance

HPLC-UV Pharmacopeial Methods

The USP monograph specifies:

  • Column : Purospher STAR RP-18e (250 × 4.6 mm, 5μm)

  • Mobile Phase : MeCN:MeOH:NH₄H₂PO₄ (15:50:35), pH 3.5

  • Detection : 239 nm, LOD 0.86 ng/mL

LC-MS/MS for Trace Analysis

Shimadzu's ionKey/MS system achieves:

  • LLOQ : 0.48 pg/mL in plasma

  • Matrix Effects : 93-107% recovery across 6 donors

Industrial-Scale Production Considerations

Continuous Flow Systems

Recent adaptations feature:

  • Microreactor technology for fluorodecarboxylation

  • Residence time: 8.2 minutes

  • 92% conversion vs. 78% in batch

Environmental Impact Mitigation

  • Chlorofluoromethane recycling (87% recovery)

  • Wastewater COD reduction from 12,000 to 800 mg/L via ozone treatment

Scientific Research Applications

Respiratory Applications

Asthma Management
Fluticasone propionate is primarily indicated for the management of asthma. It is available as an inhaler and has been shown to reduce the frequency of asthma exacerbations. A randomized controlled study demonstrated that patients with severe asthma requiring oral corticosteroids benefited significantly from fluticasone propionate delivered via a new dry powder inhaler, highlighting its efficacy in maintaining asthma control .

Allergic Rhinitis
Fluticasone propionate nasal spray is effective in treating seasonal and perennial allergic rhinitis. A double-blind study involving 423 patients showed that fluticasone propionate significantly improved nasal symptoms compared to placebo, with effects observable within three days of treatment . The efficacy was attributed to its direct topical action on the nasal mucosa rather than systemic absorption .

Dermatological Applications

Atopic Dermatitis
Fluticasone propionate is also used topically for treating atopic dermatitis. A study comparing once-daily versus twice-daily applications of a 0.05% cream formulation found no significant difference in efficacy between the two regimens, with both demonstrating high success rates in symptom relief . Approximately 79-85% of patients achieved clinical success, indicating its effectiveness in managing this chronic skin condition.

Comparative Studies

Fluticasone Propionate vs. Fluticasone Furoate
Research comparing fluticasone propionate with fluticasone furoate for allergic rhinitis indicated similar efficacy profiles. In one study, both formulations significantly reduced nasal symptoms compared to placebo, with fluticasone furoate showing a faster onset of action . This highlights the competitive landscape of corticosteroids for treating allergic conditions.

Safety Profile

While fluticasone propionate is generally well-tolerated, some adverse effects have been documented, particularly with high doses or prolonged use. A systematic review assessed adrenal suppression risks associated with inhaled fluticasone propionate, revealing that higher doses correlate with increased odds of abnormal adrenal function . Monitoring is advised for patients on long-term therapy.

Data Summary Table

Application AreaFormulation TypeEfficacy EvidenceKey Findings
AsthmaInhalerRandomized controlled trialsSignificant reduction in exacerbations
Allergic RhinitisNasal SprayDouble-blind studiesRapid symptom relief; effective at low doses
Atopic DermatitisTopical CreamComparative studiesHigh success rate; similar efficacy for dosing
Fluticasone Propionate vs FuroateNasal SprayComparative studiesSimilar efficacy; faster onset for furoate

Comparison with Similar Compounds

Inhaled Corticosteroids in Asthma and COPD

Beclomethasone Dipropionate (BDP) and Budesonide
  • Efficacy: FP at half the microgram dose (50–250 µg twice daily) demonstrated equivalent or superior efficacy to BDP (168–500 µg twice daily) and budesonide (200–600 µg twice daily) in improving morning/evening peak expiratory flow (PEF) and FEV₁ . For example, FP 250 µg twice daily improved FEV₁ by 0.17 L more than triamcinolone acetonide 200 µg four times daily in a 24-week trial . In children with moderate asthma, FP 500 µg/day showed comparable symptom control to BDP 600 µg/day, with similar reductions in nocturnal awakenings .
  • Safety :
    • FP caused less HPA axis suppression than budesonide at equivalent doses (serum cortisol reduction: 14% vs. 34%) .
    • Oral candidiasis incidence was similar across FP, BDP, and budesonide (≤8%) .
Triamcinolone Acetonide
  • FP 250 µg twice daily reduced rescue β₂-agonist use by 27% compared to triamcinolone acetonide 200 µg four times daily, with fewer treatment-related adverse events (20% vs. 5%) .
COPD-Specific Considerations
  • FP monotherapy improved 6-minute walking distance (+28.9 meters vs. placebo) and reduced sputum volume in COPD patients, though it increased pneumonia risk (19.6% vs. 12.3% with placebo) .

Table 1: Key Comparisons of Inhaled Corticosteroids

Parameter Fluticasone Propionate Beclomethasone Dipropionate Budesonide
Typical Dose (Asthma) 50–250 µg BID 168–500 µg BID 200–600 µg BID
HPA Axis Suppression Low Moderate Moderate
Oral Candidiasis Risk ≤8% ≤8% ≤8%
COPD Exacerbation Reduction 25% (with salmeterol) Not studied 15–20% (with formoterol)

Combination Therapies: Salmeterol/Fluticasone Propionate (SFC) vs. FP Monotherapy

In mild-to-moderate asthma, SFC (salmeterol 50 µg + FP 100 µg BID) demonstrated superior efficacy to FP monotherapy:

  • Lung Function: SFC reduced airway resistance (sRaw) by 29.3% post-dose vs. 7.1% with FP (p<0.001) and improved impedance parameters (R5: -0.11 kPa·L⁻¹·s; X5: -0.04 kPa·L⁻¹·s) .
  • Symptoms : Morning PEF increased by 21.6 L/min with SFC vs. FP (p<0.001) .
  • Long-Term Control : In the GOAL study, 71% of SFC patients achieved "well-controlled" asthma vs. 59% with FP alone (p<0.001) .

Table 2: SFC vs. FP in Mild Asthma

Parameter SFC 50/100 µg BID FP 100 µg BID
sRaw Reduction (Week 4) 36.4% 7.1%
FEV₁ Improvement (Week 2) +0.16 L (p=0.015) No significant change
Morning PEF Improvement +21.6 L/min (p<0.001) +4.2 L/min

Topical Corticosteroids

  • Hydrocortisone Butyrate : FP 0.05% cream showed equivalent efficacy to hydrocortisone butyrate 0.1% in atopic dermatitis but with lower systemic absorption .
  • Betamethasone Valerate : FP 0.005% ointment matched betamethasone dipropionate 0.05% in psoriasis treatment, though betamethasone had faster onset in atopic dermatitis .

Biological Activity

Fluticasone propionate (FP) is a potent synthetic glucocorticoid widely used in the treatment of various inflammatory conditions, particularly asthma and allergic rhinitis. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

Chemical Profile

  • Chemical Name : (6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic acid fluoromethyl ester
  • Molecular Weight : 500.6 g/mol
  • Purity : ≥98%

Fluticasone propionate primarily acts as a glucocorticoid receptor agonist . It exhibits high affinity for the glucocorticoid receptor with a dissociation constant KdK_d of 0.5 nM and effectively stimulates glucocorticoid receptor-mediated transactivation of gene expression. Its biological activity includes:

  • Eosinophil Apoptosis : FP enhances apoptosis in human eosinophils with an effective concentration EC50EC_{50} of 3.7 nM in vitro .
  • Inhibition of Inflammatory Mediators : It inhibits the accumulation of mast cells in the nasal mucosa following topical administration and reduces lung eosinophilia in experimental models .

Pharmacokinetics

The pharmacokinetic profile of fluticasone propionate is characterized by its low systemic bioavailability due to extensive first-pass metabolism:

ParameterValue
Oral Bioavailability <1%
Intranasal Bioavailability <2%
Inhaled Bioavailability Approximately 9%
Volume of Distribution 4.2 L/kg (IV), 577 L (steady state)
Half-life 7.8 hours (IV), 10.8 hours (inhaled)
Protein Binding 99% in serum

Fluticasone propionate is primarily metabolized by cytochrome P450 3A4 and eliminated mainly through feces .

Case Studies

  • Efficacy in Asthma Management :
    • In a clinical trial involving patients with severe asthma, fluticasone propionate was administered alongside other medications. The results indicated a significant improvement in forced expiratory volume (FEV1) over a 52-week period without serious adverse effects related to eosinophilia .
    • A subgroup analysis showed that patients with baseline blood eosinophil counts below 1500 cells/µL experienced no significant clinical symptoms despite an increase in eosinophil levels during treatment .
  • Comparison of Delivery Methods :
    • A study comparing inhalation delivery methods found that the AeroChamber Plus® with Facemask provided higher lung bioavailability than the Babyhaler®, suggesting that delivery technique can significantly impact therapeutic outcomes .

Adverse Effects

While fluticasone propionate is generally well-tolerated, potential adverse effects include:

  • Localized irritation
  • Oral thrush
  • Systemic effects at high doses, including adrenal suppression

Monitoring for eosinophilia is recommended, especially in long-term therapy settings .

Q & A

Basic Research Questions

Q. How can researchers design robust experiments to evaluate the efficacy of fluticasone propionate (FP) in asthma management?

  • Methodology : Utilize the PICOT framework to structure research questions, specifying Population (e.g., adults with moderate asthma), Intervention (FP dose escalation), Comparison (placebo or alternative corticosteroids), Outcome (FEV1 improvement, exacerbation rates), and Time (12-week trials). Reference clinical trials like the Gaining Optimal Asthma ControL (GOAL) study, which employed a randomized, stratified, double-blind design with step-up dosing to assess guideline-defined control .
  • Data Validation : Ensure blinding, randomization, and standardized spirometry protocols to minimize bias. Use intent-to-treat analysis to account for dropout rates.

Q. What experimental methodologies are recommended for validating FP’s pharmacokinetic properties in topical formulations?

  • Methodology : Follow pharmacopeial protocols for assay validation, such as high-performance liquid chromatography (HPLC) with UV detection. For example, the USP monograph describes a hexane-diluent extraction method for FP cream quantification, requiring rigorous phase separation and filtration to ensure accuracy .
  • Key Metrics : Report recovery rates, limit of detection (LOD), and inter-day precision. Cross-validate results with mass spectrometry for trace analysis.

Q. How can researchers optimize dosing strategies for FP in chronic obstructive pulmonary disease (COPD) trials?

  • Methodology : Adopt a dose-escalation framework with predefined criteria for step-up adjustments (e.g., worsening symptoms or FEV1 decline). The GOAL study escalated FP doses up to 500 µg twice daily, monitoring exacerbation frequency and health status metrics .
  • Statistical Considerations : Use mixed-effects models to analyze longitudinal data and account for intra-patient variability.

Advanced Research Questions

Q. How should researchers address contradictory findings in FP’s mortality impact in COPD studies?

  • Case Example : The TORCH trial found no significant mortality reduction with FP alone in COPD, while combination therapy (FP + salmeterol) showed a trend (HR 0.825, p=0.052) .
  • Resolution Strategy : Conduct sensitivity analyses to adjust for confounding variables (e.g., smoking status, baseline FEV1). Apply Bayesian meta-analysis to reconcile discrepancies across studies, incorporating prior probability distributions for treatment effects .

Q. What mechanisms explain the enhanced synergy between FP and salmeterol in single-inhaler formulations?

  • Methodology : Perform meta-analyses of individual patient data to compare clinical outcomes (e.g., morning PEF) between single-inhaler and concurrent therapies. A fixed-effects meta-analysis demonstrated a 5.4 L/min PEF advantage for single-inhaler use, likely due to airway codeposition enhancing receptor interactions .
  • Experimental Validation : Use in vitro cell models to quantify glucocorticoid receptor activation under combined vs. sequential drug exposure.

Q. How can researchers evaluate long-term safety profiles of FP in diverse populations?

  • Methodology : Design observational cohort studies with propensity score matching to compare adverse events (e.g., pneumonia risk) across FP doses. The TORCH trial reported a 19.6% pneumonia incidence with FP-containing regimens vs. 12.3% for placebo, necessitating stratified analyses by age and comorbidities .
  • Data Sources : Link electronic health records with pharmacy databases to capture real-world adherence and adverse event reporting.

Methodological Guidelines

  • Handling Conflicting Data : Apply PRISMA guidelines for systematic reviews to assess study quality, focusing on blinding, randomization, and statistical power .
  • Statistical Reporting : Use CONSORT checklists for clinical trials, ensuring explicit reporting of primary endpoints, dropout rates, and intention-to-treat analyses .
  • Ethical Considerations : Align participant selection with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), particularly in vulnerable populations (e.g., elderly COPD patients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluticasone propiponate
Reactant of Route 2
Reactant of Route 2
Fluticasone propiponate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.